molecular formula C9H9NO4 B153502 (S)-2-((2-Nitrophenoxy)methyl)oxirane CAS No. 134598-03-1

(S)-2-((2-Nitrophenoxy)methyl)oxirane

Cat. No. B153502
CAS RN: 134598-03-1
M. Wt: 195.17 g/mol
InChI Key: SMKKEOQDQNCTGL-ZETCQYMHSA-N
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Description

(S)-2-((2-Nitrophenoxy)methyl)oxirane, also known as NPMO, is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications in various fields.

Scientific Research Applications

Atmospheric Chemistry

  • Oxiranes in Atmospheric Reactions : Oxiranes, including compounds similar to (S)-2-((2-Nitrophenoxy)methyl)oxirane, are found as products in the gas-phase reactions of NO3 with certain alkenes. These reactions are significant in atmospheric chemistry, with oxiranes being formed from the excited adduct radicals in the electrophilic addition of NO3 to double bonds (Berndt & Böge, 1995).

Organic Synthesis and Chiral Resolution

  • Use in Chiral Resolution : (S)-2-((2-Nitrophenoxy)methyl)oxirane-like compounds are utilized in the chiral resolution of amines. For example, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane reacts with various α-chiral primary and secondary amines through regioselective ring-opening, aiding in the analysis of mixtures of amines (Rodríguez-Escrich et al., 2005).

Dental and Biomedical Research

  • Analysis of Mutagenic Potentials in Mammalian Cells : Oxiranes, a category to which (S)-2-((2-Nitrophenoxy)methyl)oxirane belongs, have been studied for their effects on the induction of gene mutations and chromosomal aberrations in mammalian cells. This research is crucial for understanding the genetic and cellular impacts of these compounds (Schweikl, Schmalz, & Weinmann, 2004).

Medicinal Chemistry and Drug Synthesis

  • Synthesis of Radioactive Compounds : Enantioselective synthesis using oxirane derivatives can be employed to create potent anti-cancer agents, such as (R)-(+)-[[(2-bromoethyl)amino]methyl]-2-nitro-1H-imidazole-[1-14C]-ethanol monohydrobromide, a radioactive compound with potential applications in cancer treatment (Ekhato, 1998).

Polymer Science

  • Development of Composite Materials : Research into oxiranes and siloranes, which are similar in structure to (S)-2-((2-Nitrophenoxy)methyl)oxirane, focuses on their use in developing composite materials with low shrinkage, such as in dental applications. Understanding the stability and reactivity of these compounds in various conditions is essential for their application in material sciences (Eick et al., 2006).

properties

IUPAC Name

(2S)-2-[(2-nitrophenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-10(12)8-3-1-2-4-9(8)14-6-7-5-13-7/h1-4,7H,5-6H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKKEOQDQNCTGL-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)COC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((2-Nitrophenoxy)methyl)oxirane

Synthesis routes and methods

Procedure details

To a stirred solution of 139 parts of 2-nitrophenol and 138 parts of potassium carbonate in 640 parts of 2-propanone are added dropwise 215 parts of 2-(chloromethyl)oxirane. Upon completion, stirring is continued for 2 days at reflux. The formed precipitate is filtered off and the filter-cake is washed with 2-propanone. The filtrate is evaporated. The residue is crystallized from a mixture of 2,2'-oxybispropane and petroleumether (1:1 by volume). The product is filtered off and dried, yielding 38 parts (20%) of 2-(2-nitrophenoxymethyl)oxirane; mp. 56° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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